molecular formula C22H23ClFN3OS2 B2406000 (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride CAS No. 1216793-15-5

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Cat. No.: B2406000
CAS No.: 1216793-15-5
M. Wt: 464.01
InChI Key: ANMNEJCJUGBISA-UHFFFAOYSA-N
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Description

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The thiazole and piperazine rings are coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Final Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Fluorophenyl)-2-methylthiazole): Similar in structure but lacks the piperazine ring.

    (4-(4-Fluorophenyl)piperazine): Contains the piperazine ring but lacks the thiazole ring.

    (2-(Methylthio)phenyl)methanone: Contains the methylthio group but lacks the thiazole and piperazine rings.

Uniqueness

The unique combination of the thiazole, piperazine, and fluorophenyl groups in (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride provides it with distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS2.ClH/c1-28-20-5-3-2-4-18(20)22(27)26-12-10-25(11-13-26)14-21-24-19(15-29-21)16-6-8-17(23)9-7-16;/h2-9,15H,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMNEJCJUGBISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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